Enhanced Lipophilicity (XlogP = 2.1) Differentiates 7-Methoxy-3-methyl-1,2-benzisoxazole from Unsubstituted 1,2-Benzisoxazole
The computed XlogP value for 7-Methoxy-3-methyl-1,2-benzisoxazole is 2.1 [1]. This value quantifies its lipophilicity and is a key determinant of membrane permeability and bioavailability. In comparison, the unsubstituted 1,2-benzisoxazole scaffold has a significantly lower logP value (approximately 1.1), indicating that the 7-methoxy and 3-methyl substituents increase lipophilicity by about 1.0 log unit [2]. This difference can critically influence a compound's ability to cross biological membranes and interact with hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP = 2.1 |
| Comparator Or Baseline | 1,2-Benzisoxazole (unsubstituted): LogP ≈ 1.1 |
| Quantified Difference | Δ LogP ≈ 1.0 (higher lipophilicity) |
| Conditions | Computed value (XlogP) using established algorithms for physicochemical property prediction. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability for specific drug design campaigns, making it a preferred choice for projects targeting intracellular or CNS-related targets.
- [1] Chem960. (n.d.). 145508-91-4 ((9ci)-7-甲氧基-3-甲基-1,2-苯异噁唑,1,2-Benzisoxazole,7-methoxy-3-methyl-). Retrieved from https://m.chem960.com/cas/145508914/ View Source
- [2] PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Benzisoxazole View Source
